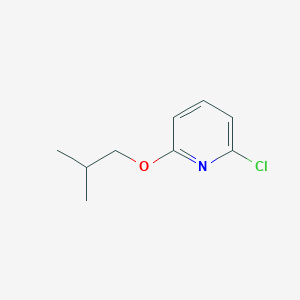

2-Chloro-6-(2-methylpropoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(2-methylpropoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7(2)6-12-9-5-3-4-8(10)11-9/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVRESCNHCTHFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 2 Chloro 6 2 Methylpropoxy Pyridine

Nucleophilic Substitution Reactions Involving the Chloro Substituent

The presence of the electronegative nitrogen atom in the pyridine (B92270) ring, along with the chloro and 2-methylpropoxy groups, significantly influences the susceptibility of 2-Chloro-6-(2-methylpropoxy)pyridine to nucleophilic attack, primarily at the C-2 position, leading to the displacement of the chloro substituent.

Reactivity Profiles under Various Nucleophilic Conditions

The chloro group at the 2-position of the pyridine ring is susceptible to displacement by a variety of nucleophiles. The reactivity of the closely related 2-chloropyridines has been studied with nucleophiles such as sodium ethoxide, demonstrating that 2-fluoropyridines are significantly more reactive than their 2-chloro counterparts. epfl.chresearchgate.net For this compound, reactions with common nucleophiles such as amines, alkoxides, and thiols are anticipated to proceed, yielding the corresponding 2-substituted-6-(2-methylpropoxy)pyridine derivatives. The reaction conditions, including temperature, solvent, and the nature of the nucleophile, play a crucial role in determining the reaction rate and yield.

Below is a representative table of potential nucleophilic substitution reactions and the expected products, based on the known reactivity of similar 2-chloropyridines.

| Nucleophile | Reagent Example | Expected Product |

| Amine | Ammonia (NH₃) | 2-Amino-6-(2-methylpropoxy)pyridine |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-6-(2-methylpropoxy)pyridine |

| Thiol | Sodium thiomethoxide (NaSCH₃) | 2-(Methylthio)-6-(2-methylpropoxy)pyridine |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 6-(2-Methylpropoxy)pyridin-2(1H)-one |

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. libretexts.orgmsu.edu When such reactions do occur, they typically proceed at the 3- and 5-positions (meta to the nitrogen). In the case of this compound, the presence of two substituents further complicates the substitution pattern. The 2-methylpropoxy group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group.

Considering the combined electronic effects, electrophilic attack would be directed to the positions most activated by the 2-methylpropoxy group and least deactivated by the chloro group and the pyridine nitrogen. Therefore, electrophilic substitution is most likely to occur at the 3- or 5-position. For instance, halogenation in the presence of a Lewis acid catalyst would be expected to yield a mixture of 3- and 5-halo derivatives. khanacademy.orglibretexts.org

Transformations and Cleavage of the 2-Methylpropoxy Side Chain

The ether linkage of the 2-methylpropoxy group can be cleaved under strong acidic conditions, typically using reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.comorgoreview.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The cleavage can occur through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alkyl group. orgoreview.com In the case of the 2-methylpropoxy group, which is a primary alkyl group, the cleavage is likely to proceed via an S(_N)2 mechanism, yielding 6-chloro-2-hydroxypyridine and 1-halo-2-methylpropane.

Reductive and Oxidative Chemistry of the Pyridine Nucleus and Substituents

The pyridine ring and its substituents in this compound can undergo both reduction and oxidation reactions.

Reductive Chemistry: The chloro group can be removed through reductive dechlorination. Catalytic hydrogenation is a common method for the reduction of chloropyridines. asianpubs.org Using catalysts such as platinum oxide (PtO₂) in a suitable solvent like glacial acetic acid, the chloro group can be replaced by a hydrogen atom to yield 2-(2-methylpropoxy)pyridine. asianpubs.org The pyridine ring itself can also be reduced to a piperidine (B6355638) ring under more forcing hydrogenation conditions. asianpubs.org

Oxidative Chemistry: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. google.comgoogle.comarkat-usa.org This is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide exhibits different reactivity compared to the parent pyridine, particularly in electrophilic substitution reactions where it can facilitate substitution at the 4-position. The 2-methylpropoxy side chain is generally stable to mild oxidation conditions.

Investigation of Reaction Mechanisms and Pathways

The nucleophilic aromatic substitution (S(_N)Ar) at the C-2 position of 2-chloropyridines is generally believed to proceed through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.netstackexchange.com In this mechanism, the nucleophile first adds to the C-2 carbon, breaking the aromaticity of the pyridine ring and forming a tetrahedral intermediate. The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

Kinetic studies on related 2-substituted N-methylpyridinium ions with piperidine have shown that the reaction can proceed via a mechanism where the deprotonation of the addition intermediate is the rate-controlling step. nih.gov Computational studies have also been employed to investigate the mechanism of nucleophilic aromatic substitution on pyridines, with some studies suggesting a concerted (one-step) mechanism may be operative in certain cases. nih.gov The specific mechanism for this compound would depend on the specific nucleophile and reaction conditions.

Elucidation of Intermediates and Transition States

No published studies were found that specifically elucidate the intermediates and transition states involved in the reactions of this compound. Research on analogous 2-chloropyridine (B119429) derivatives suggests that nucleophilic aromatic substitution reactions likely proceed through a Meisenheimer-like intermediate, where a nucleophile adds to the carbon atom bearing the chlorine, forming a negatively charged complex before the chloride ion is expelled. However, without experimental or computational studies on this compound itself, the exact structures and energies of these potential intermediates and transition states remain uncharacterized.

Involvement of Electron Transfer and Radical Processes

There is currently no specific research detailing the involvement of electron transfer or radical processes in the reactivity of this compound. While radical-based reactions and single-electron transfer (SET) mechanisms are known for certain pyridine derivatives, particularly under photochemical or specific catalytic conditions, such pathways have not been documented for this specific compound.

Chemical Stability and Degradation Pathways

Analysis of Decomposition Products

Specific studies analyzing the decomposition products of this compound under various conditions (e.g., thermal, photochemical, hydrolytic) have not been reported. General chemical principles suggest that thermal decomposition of related chlorinated pyridine compounds can produce toxic fumes, including hydrogen chloride and oxides of nitrogen and carbon. jubilantingrevia.com However, the precise identity and distribution of decomposition products for this compound are unknown.

Spectroscopic and Structural Characterization of 2 Chloro 6 2 Methylpropoxy Pyridine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For 2-Chloro-6-(2-methylpropoxy)pyridine (C₉H₁₂ClNO), the exact mass of the molecular ion can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

The theoretical exact mass of the molecular ion [M]⁺ containing the ³⁵Cl isotope is 185.0607 Da. The presence of a molecular ion peak at this m/z value in an HRMS spectrum would confirm the elemental formula of the compound.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Species | Isotope | Formula | Calculated m/z |

|---|---|---|---|

| [M]⁺ | ³⁵Cl | C₉H₁₂³⁵ClNO⁺ | 185.0607 |

This interactive table allows for sorting and filtering of the data.

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural information. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion and its fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion (M) peak. chemguide.co.uk

The fragmentation of this compound would likely proceed through several pathways:

Loss of the isobutyl group: Cleavage of the C-O bond of the ether linkage could lead to the loss of an isobutyl radical (•C₄H₉), resulting in a fragment ion corresponding to 2-chloro-6-hydroxypyridine cation at m/z 129.

Loss of isobutylene (B52900): A common fragmentation pathway for ethers is the elimination of an alkene, in this case, isobutylene (C₄H₈), through a rearrangement process. This would also lead to the formation of a fragment ion at m/z 129.

Alpha-cleavage of the ether: Cleavage of the C-C bond adjacent to the ether oxygen (alpha to the oxygen) could result in the loss of a propyl radical (•C₃H₇), leading to a fragment at m/z 142.

Loss of a chlorine atom: Cleavage of the C-Cl bond would result in a fragment ion at m/z 150.

Cleavage of the pyridine (B92270) ring: Further fragmentation of the pyridine ring can occur, leading to smaller charged fragments.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 185 | [C₉H₁₂ClNO]⁺ | - |

| 129 | [C₅H₄ClNO]⁺ | •C₄H₉ or C₄H₈ |

| 150 | [C₉H₁₂NO]⁺ | •Cl |

This interactive table allows for sorting and filtering of the data.

X-ray Crystallography for Solid-State Structure Elucidation

While no specific crystal structure of this compound has been reported in the Cambridge Structural Database, the solid-state structure can be inferred from related 2,6-disubstituted pyridine derivatives. nih.gov It is expected that the pyridine ring will be essentially planar. The 2-methylpropoxy group, due to its flexibility, can adopt various conformations. In the solid state, the conformation will be dictated by packing forces and intermolecular interactions, such as C-H···N and C-H···Cl hydrogen bonds, as well as potential π-π stacking interactions between the pyridine rings of adjacent molecules. nih.govmdpi.com The C-Cl and C-O bond lengths and the bond angles within the pyridine ring are expected to be consistent with those observed in other chloropyridine and alkoxypyridine structures. researchgate.netresearchgate.net

Table 3: Expected Bond Lengths and Angles based on Analogous Structures

| Parameter | Expected Value |

|---|---|

| C-Cl bond length | ~1.74 Å |

| C-O bond length | ~1.36 Å |

This interactive table allows for sorting and filtering of the data.

Conformational Analysis of the 2-Methylpropoxy Group

The 2-methylpropoxy (isobutoxy) group attached to the pyridine ring has several rotatable bonds, leading to different possible conformations. The orientation of the isobutoxy group relative to the pyridine ring is determined by the dihedral angle around the C(aryl)-O bond. Studies on similar alkoxy-substituted aromatic compounds suggest that the preferred conformation is one that minimizes steric hindrance between the alkyl group and the adjacent substituent on the ring (in this case, the nitrogen atom of the pyridine ring). nih.govacs.org

The two primary conformations would be the syn and anti conformers, where the isobutyl group is oriented towards or away from the ring nitrogen, respectively. Computational studies on related 2-alkoxypyridines often show a preference for the planar syn conformation, where the alkoxy group is in the plane of the pyridine ring and oriented towards the nitrogen. This preference is attributed to a balance of steric and electronic effects, including favorable electrostatic interactions. However, the bulky nature of the isobutyl group compared to a methyl or ethyl group might lead to a non-planar (twisted) conformation being more stable to alleviate steric strain.

Advanced Spectroscopic Techniques (e.g., Photoelectron Spectroscopy)

Photoelectron spectroscopy (PES) provides information about the electronic structure of a molecule by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. libretexts.orgpnnl.gov While no specific photoelectron spectrum of this compound is available, insights can be gained from studies on related molecules like 2-chloropyridine (B119429). nih.govaip.orgresearchgate.net

The valence shell photoelectron spectrum of this compound would be expected to show a series of bands corresponding to the ionization of electrons from different molecular orbitals. The highest occupied molecular orbitals (HOMOs) would likely be associated with the π-system of the pyridine ring and the non-bonding lone pair electrons on the nitrogen and oxygen atoms.

Based on studies of 2-chloropyridine, the introduction of the chlorine atom lowers the energy of the pyridine π-orbitals and introduces orbitals with significant chlorine lone-pair character. nih.govaip.org The addition of the electron-donating 2-methylpropoxy group at the 6-position would be expected to raise the energy of the π-orbitals and introduce a new set of orbitals associated with the alkoxy group. The interplay of the inductive electron-withdrawing effect of the chlorine atom and the mesomeric electron-donating effect of the alkoxy group would influence the final ordering and energies of the molecular orbitals.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-chloro-6-isobutoxypyridine |

| 2-chloro-6-hydroxypyridine |

| 2-alkoxypyridines |

| 2-chloropyridine |

| 3-chloropyridine |

| chloropyridine |

| alkoxypyridine |

This interactive table allows for sorting and filtering of the data.

Computational and Theoretical Investigations of 2 Chloro 6 2 Methylpropoxy Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and energetic properties of molecules. For pyridine (B92270) derivatives, DFT methods have been successfully used to predict various molecular attributes.

The electronic structure of 2-Chloro-6-(2-methylpropoxy)pyridine is dictated by the arrangement of its constituent atoms and the interplay of their electronic orbitals. The pyridine ring forms a π-conjugated system, which is perturbed by the electron-withdrawing chloro substituent and the electron-donating 2-methylpropoxy group.

Molecular orbital analysis, often performed using DFT, helps in understanding the reactivity and electronic transitions of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

For similar pyridine derivatives, studies have shown that the introduction of substituents significantly influences the energies of these frontier orbitals. nih.gov For instance, in related 2-chloropyridine (B119429) systems, the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-orbital. The presence of an alkoxy group, such as the 2-methylpropoxy group, would be expected to raise the energy of the HOMO due to its electron-donating nature, thereby affecting the molecule's reactivity in electrophilic substitution reactions. Conversely, the electronegative chlorine atom tends to lower the energy of both the HOMO and LUMO.

Table 1: Hypothetical Frontier Orbital Energies for Substituted Pyridines (Calculated via DFT) This table is illustrative and based on general principles of substituent effects on pyridine derivatives.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine | -6.78 | -0.54 | 6.24 |

| 2-Chloropyridine | -7.02 | -0.89 | 6.13 |

| 2-Alkoxypyridine | -6.55 | -0.41 | 6.14 |

Quantum chemical calculations can be employed to map the potential energy surface for chemical reactions involving this compound. This allows for the determination of transition state structures and the calculation of activation energies, providing a deeper understanding of reaction mechanisms and kinetics.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For a flexible molecule like this compound, which has a rotatable 2-methylpropoxy group, MD simulations can be used to explore its conformational space. rsc.org

By simulating the molecule's dynamics, it is possible to identify the most stable conformations and the energy barriers between them. The 2-methylpropoxy side chain can adopt various orientations relative to the pyridine ring, and MD simulations can provide a statistical distribution of these conformations at a given temperature. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological system or a solvent. The results of such simulations can be used to calculate average properties that can be compared with experimental data.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. DFT calculations have become a reliable tool for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govresearchgate.net The accuracy of these predictions has improved significantly with the development of new functionals and basis sets.

For this compound, theoretical calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such calculations can help in assigning the signals in an experimental NMR spectrum, especially for complex molecules where signal overlap may occur. The predicted chemical shifts are sensitive to the molecular conformation, and therefore, it is often necessary to average the shifts over a representative ensemble of low-energy conformations, which can be obtained from molecular dynamics simulations.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Compound (2-Chloro-6-methoxypyridine) This table is illustrative of the accuracy of DFT-based NMR predictions for similar structures.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 163.8 | 164.2 |

| C3 | 98.5 | 99.1 |

| C4 | 139.1 | 139.8 |

| C5 | 106.7 | 107.3 |

Theoretical vibrational frequency calculations, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations provide the frequencies and intensities of the fundamental vibrational modes. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands can be made.

For this compound, the calculated vibrational spectrum would show characteristic bands for the pyridine ring stretching and bending modes, C-H stretching and bending modes of the alkyl group, the C-O-C stretching of the ether linkage, and the C-Cl stretching vibration. The influence of the substituents on the vibrational frequencies of the pyridine ring can be systematically studied. For example, a study on the related molecule 2-chloro-6-methoxypyridine (B123196) demonstrated good agreement between the DFT-calculated and experimentally observed vibrational frequencies. nih.gov

Table 3: Selected Calculated Vibrational Frequencies for a Substituted Pyridine This table is based on data for similar pyridine derivatives and illustrates the type of information obtained from theoretical calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Pyridine ring stretching | ~1600 |

| Pyridine ring breathing | ~1000 |

| C-H stretching (aromatic) | ~3100 |

| C-H stretching (aliphatic) | ~2950 |

| C-O-C asymmetric stretching | ~1250 |

Reaction Pathway Modeling and Transition State Analysis

The computational modeling of reaction pathways for this compound provides crucial insights into its reactivity, particularly in reactions such as nucleophilic aromatic substitution (SNAr). Density Functional Theory (DFT) is a powerful and widely used method for these investigations, allowing for the detailed exploration of potential energy surfaces and the characterization of stationary points, including reactants, products, intermediates, and transition states. tandfonline.comresearchgate.netproquest.com

A primary focus of such modeling is the SNAr reaction, where the chloride at the C2 position is displaced by a nucleophile. The pyridine ring's inherent electron-deficient nature, exacerbated by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, especially at the α (C2, C6) and γ (C4) positions. The presence of an electron-withdrawing chlorine atom at the C2 position further activates this site for substitution. researchgate.netmorressier.com

Computational studies would typically model the reaction of this compound with various nucleophiles (e.g., methoxide (B1231860), ammonia, or thiophenol). The modeling process involves:

Geometry Optimization: The three-dimensional structures of the reactant (this compound and the nucleophile), the Meisenheimer complex (the intermediate formed upon nucleophilic attack), the transition state, and the final product are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are employed to locate the transition state structure connecting the reactants (or the Meisenheimer intermediate) to the products. This is a first-order saddle point on the potential energy surface.

Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For the SNAr reaction of this compound, the transition state would feature the partial formation of the new bond with the incoming nucleophile and the partial breaking of the carbon-chlorine bond. The geometry of this transition state, including bond lengths and angles, provides detailed information about the mechanism of the reaction. For instance, computational studies on similar chloropyridines have sometimes suggested that, depending on the conditions and the leaving group, the reaction may proceed through a concerted mechanism (cSNAr) rather than a classical two-step process involving a stable Meisenheimer intermediate. nih.gov

The 2-methylpropoxy group, while primarily an electron-donating group through resonance, also introduces significant steric bulk. rsc.orgnumberanalytics.com Computational modeling can precisely quantify this steric hindrance and its impact on the activation energy. The bulky isobutoxy group may influence the preferred trajectory of the incoming nucleophile, potentially raising the energy of the transition state compared to a less hindered analogue like 2-chloro-6-methoxypyridine.

A hypothetical reaction coordinate diagram, derived from such calculations, would illustrate the energy changes as the nucleophile approaches the pyridine ring, forms the intermediate, and displaces the chloride ion.

Interactive Data Table: Hypothetical DFT Calculation Results for SNAr on this compound with Methoxide

Below is a hypothetical interactive data table showcasing the kind of data generated from a DFT study on the SNAr reaction.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter | Description |

| Reactants | 0.0 | C2-Cl bond: 1.75 Å | This compound and methoxide ion, infinitely separated. |

| Transition State (TS) | +18.5 | C2-Cl bond: 2.10 Å; C2-O bond: 2.05 Å | The highest energy point on the reaction pathway, where the C-Cl bond is partially broken and the C-O bond is partially formed. |

| Meisenheimer Intermediate | +5.2 | C2-Cl bond: 2.35 Å; C2-O bond: 1.45 Å | A transient, negatively charged intermediate where both the chloride and methoxide are attached to the C2 carbon. |

| Products | -12.0 | C2-O bond: 1.36 Å | The final products, 2-methoxy-6-(2-methylpropoxy)pyridine and chloride ion. |

Note: The values in this table are illustrative and not based on actual experimental or published computational data for this specific reaction.

Structure-Reactivity Relationship Predictions

The prediction of structure-reactivity relationships for this compound relies on understanding the electronic and steric effects of its substituents and how these can be quantified. wikipedia.org Computational chemistry provides a powerful toolkit for this, often through the development of Quantitative Structure-Reactivity Relationship (QSRR) models. rsc.org

The reactivity of the pyridine ring is fundamentally influenced by the interplay of the substituents at the C2 and C6 positions:

Chlorine Atom (C2): The chloro group is strongly electron-withdrawing due to its high electronegativity (inductive effect). This effect decreases the electron density of the pyridine ring, making it more electrophilic and thus more susceptible to nucleophilic attack. This activation is a key factor in facilitating SNAr reactions. researchgate.net

Computational models can predict reactivity by calculating various molecular descriptors. A QSRR model for a series of related pyridine derivatives could be built using multivariate linear regression to correlate these descriptors with experimentally determined reaction rates. chemrxiv.org

Key descriptors for predicting the reactivity of this compound would include:

Electronic Descriptors:

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. For an SNAr reaction, a lower LUMO energy indicates a greater susceptibility to attack by a nucleophile. chemrxiv.org

Molecular Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecule's surface. A more positive potential on the carbon atom bearing the chlorine (C2) would indicate a more favorable site for nucleophilic attack. rsc.org

Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom. A higher positive charge on C2 would correlate with increased reactivity.

Steric Descriptors:

Steric Parameters (e.g., Taft's Es): These are quantitative measures of the steric bulk of a substituent. The large Es value for the 2-methylpropoxy group would predict a retarding effect on reactions sensitive to steric hindrance. libretexts.org

Calculated van der Waals Volume: A direct computational measure of the space occupied by the substituent group.

By combining these descriptors, a predictive model can be formulated. For instance, a simplified QSRR equation might look like:

log(krel) = c1(LUMO Energy) + c2(ESP at C2) + c3(Es of C6-substituent) + C

Where krel is the relative reaction rate, and c1, c2, and c3 are coefficients determined from the regression analysis. Such a model would predict that the strong electron-withdrawing nature of the chlorine atom is the dominant factor promoting reactivity, while the steric bulk of the 2-methylpropoxy group provides a moderating, rate-retarding effect.

Interactive Data Table: Hypothetical QSRR Descriptors for Substituted 2-Chloropyridines

This hypothetical table illustrates the types of descriptors that would be calculated to build a structure-reactivity model.

| Compound | C6-Substituent | LUMO Energy (eV) | ESP at C2 (kcal/mol) | Taft's Es | Predicted log(krel) |

| 2-Chloropyridine | -H | -0.55 | +35.2 | +1.24 | 0.00 |

| 2-Chloro-6-methylpyridine | -CH3 | -0.52 | +34.1 | 0.00 | -0.25 |

| 2-Chloro-6-methoxypyridine | -OCH3 | -0.49 | +33.5 | +0.69 | -0.15 |

| This compound | -OCH2CH(CH3)2 | -0.48 | +33.2 | -1.98 | -0.85 |

Note: The values in this table are for illustrative purposes to demonstrate the concepts of QSRR and are not based on published research data. The trend suggests that while electronic effects of alkyl/alkoxy groups might slightly decrease reactivity compared to hydrogen, the large steric bulk of the 2-methylpropoxy group has a more significant rate-retarding effect.

Advanced Chemical Transformations and Synthetic Applications of 2 Chloro 6 2 Methylpropoxy Pyridine

Utility as a Versatile Chemical Building Block in Complex Molecule Synthesis

2-Chloro-6-(2-methylpropoxy)pyridine serves as a versatile building block, primarily due to the reactivity of the chlorine atom at the 2-position of the pyridine (B92270) ring. nih.gov This position is activated towards nucleophilic aromatic substitution (SNAr) and is also amenable to various transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the strategic introduction of a wide range of functional groups, making the compound a key starting point for the synthesis of more complex molecular architectures. chemrxiv.org

The isobutoxy group at the 6-position is generally more stable under common reaction conditions compared to the chloro group. It serves to modulate the electronic properties of the pyridine ring and can be retained in the final product or cleaved under specific, often harsh, conditions if required. This differential reactivity is crucial for selective transformations.

Key transformations that underscore its utility as a building block include:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This is a direct and efficient method for introducing nitrogen, oxygen, and sulfur-containing moieties.

Cross-Coupling Reactions: The C-Cl bond can readily participate in palladium- or copper-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon bonds (e.g., Suzuki, Stille, Sonogashira couplings) and carbon-nitrogen bonds (e.g., Buchwald-Hartwig amination), providing access to a diverse range of substituted pyridines. rsc.org

Below is a table summarizing potential synthetic transformations of this compound.

| Reaction Type | Reagents/Catalyst | Resulting Functional Group |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, Base | Aryl/vinyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| Cyanation | Metal cyanide (e.g., Zn(CN)₂, CuCN), Pd catalyst | Cyano/Carbonitrile |

| Nucleophilic Substitution | Alcohol/NaOR | Alkoxy |

| Nucleophilic Substitution | Thiol/NaSR | Thioether |

Generation of Novel Pyridine-Containing Scaffolds and Heterocycles

The development of novel molecular scaffolds is central to drug discovery and materials science. researchgate.net this compound is an excellent starting material for generating new pyridine-based frameworks. By strategically manipulating the chloro group, chemists can introduce functionalities that can subsequently participate in cyclization reactions, leading to the formation of fused heterocyclic systems or other complex pyridine derivatives. beilstein-journals.orgresearchgate.net

The synthesis of polycyclic aromatic systems containing a pyridine ring often requires precursors with specific functional groups that can undergo intramolecular cyclization. This compound can be converted into such precursors. For example, a Suzuki coupling reaction can introduce an ortho-functionalized aryl group (e.g., containing an ester or nitro group). Subsequent chemical modifications can then trigger a cyclization event to form fused systems like carbolines or azacarbazoles.

A hypothetical pathway could involve:

Suzuki Coupling: Reaction with 2-(methoxycarbonyl)phenylboronic acid to introduce a benzene (B151609) ring with an ester group ortho to the pyridine attachment point.

Hydrolysis and Amide Formation: Conversion of the ester to a carboxylic acid, followed by amide coupling with an amine.

Intramolecular Cyclization: A Pictet-Spengler or Bischler-Napieralski type reaction to form the new fused ring.

Pyridine derivatives bearing a carbonitrile (cyano) group are valuable intermediates in organic synthesis. researchgate.net The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other heterocyclic rings. researchgate.net The introduction of a carbonitrile group onto the this compound scaffold can be achieved through palladium-catalyzed cyanation using reagents like zinc cyanide or through nucleophilic substitution with copper(I) cyanide (Rosenmund-von Braun reaction).

This transformation yields 6-(2-methylpropoxy)pyridine-2-carbonitrile, a versatile intermediate for further functionalization. For instance, similar 2-chloro-pyridinecarbonitriles are used as precursors in the preparation of various biologically active molecules. sigmaaldrich.com

Development of Catalysts or Ligands Derived from the Compound

Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and catalysis due to the ability of the nitrogen lone pair to coordinate to metal centers. nih.gov this compound can serve as a precursor for the synthesis of more elaborate ligand architectures.

For example, the chlorine atom can be substituted with other coordinating groups, such as phosphines, amines, or other heterocycles, to create bidentate or tridentate ligands. A common strategy involves reacting two equivalents of the substituted pyridine with a linking molecule. For instance, substitution of the chlorine with an amino group, followed by reaction with 2,6-diformylpyridine, could lead to the formation of a Schiff base-derived tridentate ligand. Such ligands are known to form stable complexes with a variety of transition metals, which can exhibit catalytic activity or interesting photophysical properties. nih.govresearchgate.net Vanadyl complexes with substituted 2-chloropyridine (B119429) ligands have been explored for polymerization catalysis. rsc.org

Functionalization Strategies for Precursors in Material Science Research

In material science, pyridine-based structures are incorporated into polymers, dyes, and electronic materials. beilstein-journals.org Functionalization of this compound allows for its integration into larger systems for materials applications.

Strategies for this purpose include:

Introduction of Polymerizable Groups: The chloro group can be replaced with a vinyl or styrenyl group via Stille or Suzuki coupling. The resulting monomer can then be polymerized to create polymers with pyridine units in the side chain, which can be used for metal ion sequestration or as catalytic supports.

Synthesis of Conjugated Molecules: Sonogashira coupling can be used to attach acetylenic units, extending the π-conjugated system. Such molecules are of interest for their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Formation of Nanoporous Materials: By incorporating the pyridine unit into larger, rigid structures, it is possible to synthesize porous materials. For instance, derivatives of 2-chloropyridine have been used in the synthesis of nanoporous polymers designed for CO₂ sorption. rsc.org

Role in Multi-Step Organic Synthesis and Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgresearchgate.net In this context, this compound is a valuable "chiron" or building block because its distinct functional groups allow for logical and reliable disconnections. amazonaws.com

When planning the synthesis of a complex molecule containing a 2-substituted-6-isobutoxypyridine core, a retrosynthetic approach would identify this compound as a key intermediate. researchgate.net The disconnections would typically occur at the bonds connected to the C2 position, corresponding to the forward-sense cross-coupling or nucleophilic substitution reactions discussed previously.

Hypothetical Retrosynthetic Analysis:

Consider a hypothetical target molecule, a pharmaceutical candidate featuring a complex amine attached to the 2-position of a 6-isobutoxypyridine ring.

| Step | Retrosynthetic Operation | Precursor(s) Generated | Forward Reaction |

| 1 | C-N Disconnection | This compound + Complex Amine | Buchwald-Hartwig Amination |

| 2 | C-O Disconnection | 2,6-Dichloropyridine (B45657) + Isobutanol | Williamson Ether Synthesis |

| 3 | N/A | Commercially available starting materials | N/A |

This analysis simplifies a complex target into manageable, readily available starting materials like 2,6-dichloropyridine and isobutanol, highlighting the strategic importance of this compound in multi-step synthesis. trine.edunih.gov

Future Research Directions and Unexplored Avenues in 2 Chloro 6 2 Methylpropoxy Pyridine Chemistry

Exploration of Novel Synthetic Methodologies

The classical synthesis of 2-alkoxypyridines often involves the nucleophilic substitution of a corresponding 2-halopyridine with an alkoxide. wikipedia.org In the case of 2-Chloro-6-(2-methylpropoxy)pyridine, this would typically involve the reaction of 2,6-dichloropyridine (B45657) with sodium 2-methylpropoxide. While effective, this approach can sometimes be limited by issues of regioselectivity and the need for harsh reaction conditions. Future research should focus on developing more efficient, sustainable, and versatile synthetic routes.

Potential Research Areas:

Transition-Metal Catalyzed Cross-Coupling Reactions: The use of palladium, copper, or nickel catalysts to facilitate the coupling of 2,6-dichloropyridine with 2-methylpropanol or its derivatives could offer milder reaction conditions and improved yields. Investigating various ligands and catalyst systems will be crucial to optimize this transformation.

C-H Activation/Alkoxylation: Direct C-H alkoxylation of a suitable pyridine (B92270) precursor presents a highly atom-economical approach. Research into regioselective C-H activation at the 6-position of a 2-chloropyridine (B119429) derivative, followed by reaction with 2-methylpropanol, would represent a significant advancement.

Flow Chemistry Approaches: The use of microreactor technology could enable better control over reaction parameters such as temperature and mixing, potentially leading to higher yields and purity of this compound. This methodology also offers advantages in terms of safety and scalability.

Enzymatic Synthesis: Biocatalysis is an emerging area in green chemistry. The exploration of enzymes that can selectively catalyze the alkoxylation of 2,6-dichloropyridine could provide an environmentally benign synthetic route.

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Potential Challenges |

| Transition-Metal Catalysis | Milder conditions, higher yields, functional group tolerance. | Catalyst cost and removal, ligand optimization. |

| C-H Activation/Alkoxylation | High atom economy, reduced waste. | Regioselectivity control, catalyst development. |

| Flow Chemistry | Precise reaction control, improved safety, scalability. | Initial setup cost, potential for clogging. |

| Enzymatic Synthesis | High selectivity, environmentally friendly. | Enzyme stability and availability, reaction kinetics. |

Advanced Mechanistic Investigations into Less-Known Reactivity Modes

The reactivity of 2-chloropyridines is dominated by nucleophilic aromatic substitution (SNAr) at the 2-position, where the chlorine atom is displaced by a nucleophile. wikipedia.org The presence of the electron-donating 2-methylpropoxy group at the 6-position is expected to influence the electronic properties of the pyridine ring and, consequently, its reactivity.

Future research should delve into:

Kinetics and Thermodynamics of Nucleophilic Substitution: Detailed kinetic studies on the reaction of this compound with a variety of nucleophiles will provide valuable data on the influence of the 2-methylpropoxy group on the reaction rate. epfl.chresearchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the reaction mechanism and transition states, offering insights into the reaction energetics. researchgate.net

Exploration of Pericyclic Reactions: While less common for simple pyridines, the possibility of this compound participating in cycloaddition or other pericyclic reactions, perhaps under photochemical or thermal activation, should be investigated. The electronic nature of the substituents could influence the feasibility of such transformations.

Metal-Mediated Reactivity: The nitrogen atom and the chlorine atom of this compound can both act as coordination sites for metal centers. Investigating the coordination chemistry of this molecule could uncover novel reactivity patterns, such as metal-catalyzed cross-coupling reactions at the C-Cl bond or transformations involving the pyridine ring itself.

Design and Synthesis of Innovative Derivatives with Tunable Properties

The functionalization of the this compound scaffold can lead to a diverse range of new molecules with tailored electronic, physical, and biological properties. The ability to modify the pyridine ring at various positions allows for the fine-tuning of these properties. acs.org

Promising avenues for derivatization include:

Substitution at the 3, 4, and 5-positions: The introduction of various functional groups (e.g., nitro, amino, cyano, formyl) at the remaining positions on the pyridine ring can significantly alter the molecule's electronic properties. nih.gov For example, electron-withdrawing groups would be expected to increase the reactivity towards nucleophilic substitution, while electron-donating groups would have the opposite effect.

Modification of the Alkoxy Chain: Altering the structure of the 2-methylpropoxy group, for instance, by introducing fluorine atoms or other functional groups, can impact the molecule's lipophilicity and steric profile.

Synthesis of Bipyridine and Terpyridine Ligands: The coupling of this compound with other pyridine units can lead to the formation of bipyridine and terpyridine ligands. mdpi.com These ligands are of great interest in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions.

The following table illustrates the potential effects of substitution on the properties of this compound derivatives:

| Position of Substitution | Type of Substituent | Potential Effect on Properties |

| 3, 4, or 5 | Electron-withdrawing (e.g., -NO2, -CN) | Increased reactivity towards nucleophiles, altered electronic absorption spectra. |

| 3, 4, or 5 | Electron-donating (e.g., -NH2, -OCH3) | Decreased reactivity towards nucleophiles, potential for fluorescence. nih.gov |

| Alkoxy Chain | Fluorination | Increased lipophilicity, altered metabolic stability. |

| 2 (via coupling) | Pyridyl group | Formation of bipyridine ligands for catalysis and materials science. |

Broader Applications in Synthetic Method Development and Chemical Design

Beyond its intrinsic properties, this compound can serve as a versatile building block in the development of new synthetic methodologies and the design of complex chemical structures.

Potential applications include:

As a Platform for Library Synthesis: The reactivity of the C-Cl bond allows for the parallel synthesis of a large number of derivatives by reacting this compound with a diverse set of nucleophiles. This approach is valuable in drug discovery and materials science for the rapid screening of new compounds.

In the Synthesis of Novel Heterocyclic Systems: The pyridine ring of this compound can be used as a starting point for the construction of more complex fused heterocyclic systems. This could involve intramolecular cyclization reactions of suitably functionalized derivatives.

Development of New Catalysts and Materials: Pyridine-based ligands are widely used in catalysis and materials science. numberanalytics.com The unique steric and electronic properties of this compound and its derivatives could lead to the development of new catalysts with enhanced activity or selectivity, as well as new materials with interesting optical or electronic properties. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.